molecular formula C9H14Cl2FN3 B2445977 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride CAS No. 1909316-98-8

1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride

Cat. No. B2445977
CAS RN: 1909316-98-8
M. Wt: 254.13
InChI Key: UWYROBPUYZAQFW-UHFFFAOYSA-N
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Description

“1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1909316-98-8 . Its IUPAC name is 1-(6-fluoropyridin-3-yl)piperazine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FN3.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride” is 254.13 . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial Activity

1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride and its derivatives have been explored for their antimicrobial properties. A study by Babu et al. (2015) synthesized novel derivatives and found that some compounds showed potential antimicrobial activity against various bacterial and fungal strains.

Crystal Structure Analysis

Understanding the crystal structure of chemical compounds is crucial for their application in scientific research. Ullah and Stoeckli-Evans (2021) investigated the hydrochloride salt of a closely related compound, analyzing its structure and comparing it to a fluorinated analogue.

Dopamine Receptor Imaging

In the field of neurology, specific compounds are used for brain imaging studies. Kügler et al. (2011) developed dopamine receptor D4 ligands with high affinity and selectivity for positron emission tomography (PET) imaging studies.

Serotonin Receptor Imaging

Compounds like 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride also find applications in imaging serotonin receptors. García et al. (2014) synthesized derivatives for PET tracers of serotonin 5-HT1A receptors, showing potential for in vivo quantification in neuropsychiatric disorders.

Antimycobacterial and Cytotoxic Evaluation

The antimycobacterial and cytotoxic activities of fluoroquinolone derivatives, which include 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride, were evaluated by Sheu et al. (2003). These derivatives showed significant activity against M. tuberculosis, with some being non-cytotoxic at certain concentrations.

Photochemical Studies

The photochemistry of compounds similar to 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride was studied by Mella et al. (2001). They investigated the photostability and reaction pathways under various conditions, providing insights into the chemical behavior of these compounds under light exposure.

Synthesis of Flunarizine

The synthesis of Flunarizine, a drug used for treating migraines and epilepsy, involves compounds like 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride. Shakhmaev et al. (2016) described the catalyzed synthesis process, highlighting the role of similar compounds in pharmaceutical production.

Antimicrobial Agents Synthesis

The synthesis of quinoline-3-carboxylic acid derivatives, related to 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride, for their potential as antimicrobial agents was researched by Rameshkumar et al. (2003). Their study showed significant antibacterial activities of these compounds.

Luminescent Properties

Investigating the luminescent properties and photo-induced electron transfer of related compounds, Gan et al. (2003) synthesized naphthalimide model compounds with piperazine substituent. Their research provides insights into the fluorescence behavior of these compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(6-fluoropyridin-3-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYROBPUYZAQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride

CAS RN

1909316-98-8
Record name 1-(6-fluoropyridin-3-yl)piperazine dihydrochloride
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